4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Description

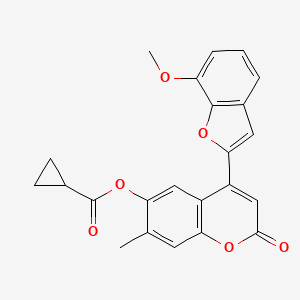

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a heterocyclic organic molecule featuring a benzofuran moiety fused with a coumarin (chromen-2-one) scaffold, esterified with a cyclopropanecarboxylate group. Its structural complexity arises from the combination of three key components:

- Cyclopropane ester: The cyclopropanecarboxylate group enhances steric rigidity and may influence metabolic stability or receptor binding.

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6/c1-12-8-19-15(10-18(12)29-23(25)13-6-7-13)16(11-21(24)27-19)20-9-14-4-3-5-17(26-2)22(14)28-20/h3-5,8-11,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRLQFHSFUFVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)C3CC3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzofuran moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Synthesis of the chromenone core: The chromenone core is synthesized through a series of condensation reactions involving salicylaldehyde derivatives and appropriate ketones.

Introduction of the cyclopropanecarboxylate group: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: The compound is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally related molecules:

Key Observations:

Cyclopropane Influence :

- The target compound and Resmethrin both incorporate cyclopropanecarboxylate esters, which confer conformational rigidity. However, Resmethrin’s dimethylcyclopropane group enhances hydrophobicity, favoring insecticidal activity . In contrast, the target compound’s coumarin-linked cyclopropane may improve photostability or binding specificity.

Coumarin vs. Benzofuran Synergy :

- The fusion of benzofuran and coumarin in the target compound distinguishes it from simpler analogs like 7-methoxycoumarin . This combination could amplify fluorescence quantum yield or enable dual-binding interactions in biological systems.

Biological Activity :

- While Resmethrin is pesticidal, coumarin derivatives are often explored for anticoagulant, antimicrobial, or anticancer properties. The target compound’s bioactivity profile remains speculative but could align with these domains.

Research Findings and Data Gaps

- Synthetic Challenges : The esterification of cyclopropanecarboxylate to a coumarin-benzofuran hybrid may require specialized conditions (e.g., Steglich esterification), given steric hindrance from the methyl and methoxy groups.

- Toxicity and Regulation : Cyclopropane-containing compounds like Resmethrin are regulated under toxic chemical lists , suggesting the target compound may require similar scrutiny if bioactive.

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a synthetic derivative that belongs to the class of benzopyran compounds, which are known for their diverse biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.4 g/mol. The compound features a complex structure that includes a benzofuran moiety and a chromenone core, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H24O6 |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 898430-33-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds related to the benzopyran scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays showed that derivatives exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while maintaining lower toxicity towards normal cell lines like HEK-293 .

Case Study:

A study synthesized several benzopyran derivatives and tested their effects on six different cancer cell lines, including human leukemia and ovarian adenocarcinoma. Among these, certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the structure can enhance anticancer activity .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties , potentially by modulating signaling pathways such as NF-κB and inhibiting pro-inflammatory cytokine production. This activity has been attributed to the ability of benzopyran derivatives to scavenge free radicals and upregulate antioxidant enzymes, thereby reducing oxidative stress in inflammatory conditions.

The mechanism underlying the biological activities of This compound is multifaceted:

- Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating caspases or modulating p53 pathways.

- Kinase Inhibition: While some derivatives have shown kinase inhibitory activity, further research is needed to explore this aspect in detail.

- Receptor Interaction: The interaction with specific receptors involved in inflammatory responses can also be a critical factor in its pharmacological profile .

Comparative Analysis with Related Compounds

Benzopyran derivatives share structural similarities but differ in their biological activities based on substituents and functional groups:

| Compound Type | Common Properties | Notable Activities |

|---|---|---|

| Coumarin Derivatives | Similar structure without benzofuran | Anticancer, anti-inflammatory |

| Benzofuran Derivatives | Lacks chromenone core | Antioxidant, antimicrobial |

| Flavonoids | Different substitution patterns | Antioxidant, anti-allergic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.